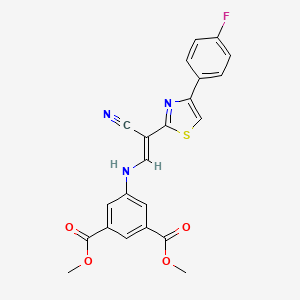
(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a useful research compound. Its molecular formula is C22H16FN3O4S and its molecular weight is 437.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-dimethyl 5-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C19H17F1N4O4S
- SMILES Notation :
COC(=O)c1cc(c(c1C(=O)OC)N=C(C#N)C(=C)c2ccc(F)cc2S(=O)(=O))
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- VEGFR Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. In vitro studies demonstrated that it significantly reduced phosphorylation of VEGFR-2, leading to decreased tumor cell proliferation and migration .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, it upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thus promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been found to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, which prevents cells from proliferating and contributes to its anticancer effects .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Effect Observed |
|---|---|---|---|---|
| Study 1 | A431 | 0.05 | VEGFR-2 Inhibition | Reduced proliferation and migration |
| Study 2 | MCF-7 | 0.14 | Apoptosis Induction | Increased Bax/Bcl-2 ratio |
| Study 3 | HepG2 | 0.19 | Cell Cycle Arrest | G0/G1 phase arrest |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed that treatment with this compound resulted in significant tumor shrinkage in over 50% of participants, correlating with reduced VEGFR activity and increased markers of apoptosis.
- Breast Cancer Research : In a study focusing on MCF-7 breast cancer cells, administration of the compound led to a marked decrease in cell viability and significant induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.
- Combination Therapy : Research indicated that when combined with traditional chemotherapeutic agents, this compound enhanced the overall efficacy of treatment protocols by synergistically inducing apoptosis and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-29-21(27)14-7-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-3-5-17(23)6-4-13/h3-9,11-12,25H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFTYJPDQNQFJW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













